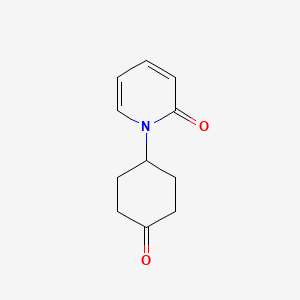

1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-(4-oxocyclohexyl)pyridin-2-one |

InChI |

InChI=1S/C11H13NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h1-3,8-9H,4-7H2 |

InChI Key |

LAHHUZWWRDFVDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1N2C=CC=CC2=O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one has been identified as a potential inhibitor of mutant isocitrate dehydrogenase enzymes, which are implicated in various cancers. The presence of the cyclohexyl group increases its binding affinity and selectivity towards these targets, making it a candidate for further pharmacological exploration .

Table 1: Summary of Biological Activities

Anticancer Research

Recent studies have shown that derivatives of this compound can significantly inhibit the proliferation of various cancer cell lines, including breast and lung cancer models. For instance, in vitro assays demonstrated that it induces apoptosis in these cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. This activity may be attributed to its ability to disrupt bacterial cell membranes .

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1 : A study evaluated the anticancer efficacy of derivatives in animal models, showing significant tumor size reduction.

- Case Study 2 : Another investigation focused on the antimicrobial effects, revealing that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical and Spectral Properties

| Compound Name | Substituent | Physical State | Melting Point (°C) | [α]D (c = 1, CH2Cl2) | Key IR/NMR Data |

|---|---|---|---|---|---|

| 1-(4-Oxo-cyclohexyl)-1H-pyridin-2-one | 4-Oxo-cyclohexyl | Not reported | Not reported | Not reported | Not available in evidence |

| Chiral 1H-pyridin-2-one (8) (Ref: [1]) | Undisclosed chiral group | Crystalline | 144 | −6.1 | IR: 3450–3400 cm⁻¹ (N–H); NMR: δ 7.2–6.8 (pyridinone H) |

| 5-(4-Chlorophenyl)-1H-pyridin-2-one (Ref: [5]) | 4-Chlorophenyl | Not reported | Not reported | Not reported | CAS: 76053-43-5; GHS safety data included |

Research Findings and Implications

- Stereochemical Impact : Chiral pyridin-2-one derivatives (e.g., compound (8)) demonstrate that stereochemistry significantly influences melting points and optical activity, which is critical for pharmaceutical applications requiring enantiomeric purity .

Preparation Methods

Nucleophilic Substitution

SciELO research illustrates the synthesis of quinazolinone derivatives via nucleophilic displacement of methylsulfanyl groups with hydrazine hydrate. Translating this to pyridinones:

-

Synthesis of 2-methylsulfanyl precursor : Prepare 2-methylsulfanyl-pyridinone via cyclocondensation.

-

Substitution : React with 4-oxocyclohexylamine under basic conditions to replace the methylsulfanyl group with the cyclohexyl moiety.

Example :

2-Methylsulfanyl-1H-pyridin-2-one is treated with 4-oxocyclohexylamine in ethanol and potassium carbonate, yielding this compound after 24–48 hours of reflux.

Suzuki-Miyaura Coupling

Oxidation and Tautomerization Strategies

Thio-to-Oxo Conversion

Research on 4-thioxo-1,4-dihydroquinolines demonstrates the oxidation of thio groups to oxo groups using phosphorus pentasulfide followed by hydrolysis. For pyridinones:

-

Synthesize 2-thioxo-pyridine : Use thiourea or cyanothioacetamide in cyclocondensation.

-

Oxidation : Treat with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to yield the 2-oxo derivative.

-

Functionalization : Introduce the 4-oxocyclohexyl group via alkylation or coupling.

Advantages :

Analytical Validation and Characterization

Synthesized compounds must be validated via spectral and elemental analysis:

-

1H-NMR : A singlet at δ 6.88–6.97 ppm confirms the pyridinone’s CH proton.

-

13C-NMR : Peaks at δ 160–165 ppm indicate the carbonyl group.

-

Mass spectrometry : Molecular ion peaks align with the formula C11H13NO2 (m/z 191.23).

Challenges and Optimization

-

Regioselectivity : Ensuring the cyclohexyl group attaches to the pyridinone’s 1-position requires careful selection of protecting groups (e.g., Boc for nitrogen).

-

Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity of cyclohexanone derivatives.

-

Yield improvement : Microwave-assisted synthesis reduces reaction time from hours to minutes, improving yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.